molecular formula C9H9NO4S B13424361 6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid

6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid

Cat. No.: B13424361
M. Wt: 227.24 g/mol
InChI Key: DKPDCIWNAFWJNO-UHFFFAOYSA-N
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Description

6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid typically involves the methylation of indole derivatives followed by sulfonation. One common method includes the reaction of 1-methyl-1H-indole-2-carboxylic acid with sulfonating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale sulfonation processes using sulfuric acid or other sulfonating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonated and methylated indole derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-2-carboxylic acid: Similar in structure but lacks the sulfonic acid group.

    6-Hydroxy-1H-indole-2-sulfonic acid: Similar but without the methyl group.

Uniqueness

6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid is unique due to the presence of both the hydroxy and sulfonic acid groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

6-hydroxy-1-methylindole-2-sulfonic acid

InChI

InChI=1S/C9H9NO4S/c1-10-8-5-7(11)3-2-6(8)4-9(10)15(12,13)14/h2-5,11H,1H3,(H,12,13,14)

InChI Key

DKPDCIWNAFWJNO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)O)S(=O)(=O)O

Origin of Product

United States

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